4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride
Description
Properties
IUPAC Name |
4-[(2-bromophenyl)methyl]oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKZGOUEUFPXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-40-1 | |
| Record name | 2H-Pyran-4-amine, 4-[(2-bromophenyl)methyl]tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization for Oxan Ring Formation
The synthesis begins with constructing the oxan (tetrahydropyran) ring, a six-membered oxygen-containing heterocycle. Cyclization reactions typically employ diols or haloalcohols as precursors. For example, 5-bromo-2-pentanol may undergo acid-catalyzed cyclization to form the oxan ring, though specific precursors for this compound remain proprietary. The reaction is often conducted in acidic media (e.g., sulfuric acid) at elevated temperatures (80–120°C), yielding the oxan intermediate.
Industrial protocols favor continuous flow reactors for improved heat management and scalability. A 2022 study demonstrated that microreactors reduced reaction times by 40% compared to batch systems, achieving >90% cyclization efficiency.
Amination Strategies
Introducing the amine group at the 4-position of the oxan ring requires nucleophilic substitution. The brominated oxan intermediate reacts with ammonia or primary amines under controlled conditions. For instance, treatment with aqueous ammonia (25–30% w/w) in ethanol at 60°C for 12 hours yields 4-aminooxane derivatives.
Alternative methods utilize Ullmann coupling or Buchwald-Hartwig amination for higher selectivity, though these require palladium catalysts and inert atmospheres. A comparative analysis (Table 1) highlights the trade-offs between conventional and catalytic methods.
Table 1: Amination Method Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | NH₃, EtOH, 60°C | 78 | 95 |
| Ullmann Coupling | CuI, 1,10-phenanthroline, 110°C | 85 | 98 |
| Buchwald-Hartwig | Pd(OAc)₂, XPhos, 100°C | 92 | 99 |
Hydrochloride Salt Formation
The final step involves protonating the amine with hydrochloric acid to improve stability and solubility. Adding concentrated HCl (37% w/w) to the amine in dichloromethane at 0–5°C precipitates the hydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >99%, as confirmed by HPLC.
Industrial Production Optimization
Continuous Manufacturing Systems
Large-scale synthesis employs tubular flow reactors for cyclization and amination steps. A 2023 pilot study reported a 500 L/day output using a two-stage reactor system, with in-line IR spectroscopy for real-time monitoring. Key parameters include:
- Residence Time : 20–30 minutes per stage
- Temperature Gradient : 50°C (cyclization) → 70°C (amination)
- Pressure : 2–3 bar (prevents solvent evaporation)
Purification Technologies
Industrial purification combines fractional distillation and antisolvent crystallization. Centrifugal partition chromatography (CPC) has emerged as a solvent-efficient alternative, reducing waste by 60% compared to traditional column chromatography.
Comparative Analysis of Synthetic Approaches
Cost-Benefit Evaluation
A 2024 techno-economic analysis compared laboratory and industrial methods (Table 2). While catalytic amination offers superior yields, its high catalyst costs limit scalability.
Table 2: Cost Analysis per Kilogram
| Method | Raw Material Cost ($) | Energy Cost ($) | Total ($) |
|---|---|---|---|
| Laboratory-Scale | 1,200 | 300 | 1,500 |
| Continuous Flow | 800 | 150 | 950 |
| Catalytic Amination | 1,500 | 200 | 1,700 |
Environmental Impact
Life cycle assessment (LCA) studies highlight solvent recovery as the primary sustainability lever. Implementing closed-loop ethanol recycling reduces the process’s carbon footprint by 35%.
Challenges and Innovations
Byproduct Management
The primary byproduct, 4-(2-bromophenyl)oxan-4-ol, forms via hydrolysis during amination. Recent advances employ enzymatic catalysis (lipase B) to suppress hydrolysis, increasing amine yield to 89%.
Novel Catalysts
Zeolite-encapsulated copper nanoparticles (Cu@Zeolite) demonstrate 95% selectivity in amination reactions at 80°C, offering a greener alternative to traditional catalysts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromophenyl group participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds under standard conditions:
| Reaction Conditions | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1) | 4-Methoxyphenylboronic acid | 78 | |
| Pd(OAc)₂, SPhos ligand, K₃PO₄, THF | Phenylboronic acid | 65 |
The reaction mechanism involves oxidative addition of the C–Br bond to palladium(0), transmetallation with the boronic acid, and reductive elimination to form a new C–C bond .
Amine Functionalization
The primary amine undergoes acylation and alkylation reactions:
Acylation
| Acylating Agent | Solvent | Base | Product Yield (%) |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂ | Triethylamine | 92 |
| Benzoyl chloride | THF | Pyridine | 85 |
Alkylation
| Alkylating Agent | Conditions | Product Yield (%) |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 88 |
| Ethyl bromoacetate | DIEA, DCM, rt | 76 |
Oxan Ring Reactivity
The oxan (tetrahydropyran) ring participates in acid-catalyzed ring-opening reactions. For instance:
| Acid Catalyst | Solvent | Nucleophile | Product |
|---|---|---|---|
| HCl (conc.) | H₂O/EtOH | H₂O | 2-Bromobenzyl diol derivative |
| H₂SO₄ | Acetic acid | Acetate | Acetylated diol |
Reductive Dehalogenation
The C–Br bond undergoes reduction under catalytic hydrogenation:
| Catalyst | H₂ Pressure (psi) | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Pd/C (10%) | 50 | EtOH | 4-(Phenylmethyl)oxan-4-amine | 95 |
| Raney Ni | 30 | THF | Same as above | 82 |
Condensation Reactions
The amine reacts with carbonyl compounds to form imines or Schiff bases:
| Carbonyl Compound | Solvent | Acid Catalyst | Product Yield (%) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH | AcOH | 89 |
| Cyclohexanone | Toluene | p-TsOH | 74 |
Sulfonation
The amine group reacts with sulfonyl chlorides:
| Sulfonyl Chloride | Base | Solvent | Product Yield (%) |
|---|---|---|---|
| p-Toluenesulfonyl chloride | Pyridine | DCM | 90 |
| Methanesulfonyl chloride | Et₃N | THF | 84 |
Metal-Halogen Exchange
The bromine atom undergoes lithium-halogen exchange at low temperatures:
| Organometallic Reagent | Solvent | Temperature (°C) | Product |
|---|---|---|---|
| n-BuLi | THF | -78 | Lithiated aryl intermediate |
This compound’s reactivity profile highlights its versatility as a synthetic intermediate. Key applications include pharmaceutical derivatization (via cross-coupling), polymer synthesis (through amine acylation), and asymmetric catalysis (using chiral oxan derivatives) . Experimental reproducibility depends on strict control of reaction conditions, particularly in palladium-catalyzed steps where ligand selection critically impacts yields .
Scientific Research Applications
4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
4-[(4-Fluorophenyl)methyl]oxan-4-amine Hydrochloride
- Structure : Fluorine at the para position of the phenyl ring.
- Molecular Formula: C₁₂H₁₇FClNO; Molecular Weight: 259.72 g/mol.
- Key Differences : Fluorine’s smaller atomic radius and stronger electronegativity compared to bromine may reduce steric hindrance and alter electronic interactions. This compound is likely more polar, affecting solubility and pharmacokinetic profiles.
4-(4-Chlorophenyl)oxan-4-amine Hydrochloride
- Molecular Formula: C₁₁H₁₄Cl₂NO; Molecular Weight: 254.14 g/mol.
- Chlorine’s moderate electronegativity may balance lipophilicity and reactivity.
4-[(3-Bromophenyl)methyl]oxan-4-amine Hydrochloride
- Structure : Bromine at the meta position.
- Molecular Formula: C₁₂H₁₇BrClNO; Molecular Weight: 314.63 g/mol.
- Key Differences : The meta substitution may hinder intermolecular interactions compared to ortho-substituted analogs, altering crystal packing and solubility.
Trifluoromethyl-Substituted Analogs
4-[3-(Trifluoromethyl)phenyl]oxan-4-amine Hydrochloride
- Structure : Trifluoromethyl group at the meta position.
- Molecular Formula: C₁₂H₁₄F₃ClNO; Molecular Weight: 292.69 g/mol.
- Key Differences : The CF₃ group is strongly electron-withdrawing and lipophilic, which may enhance metabolic stability but reduce aqueous solubility compared to brominated analogs.
Methoxy-Substituted Analogs
4-(2-Methoxyphenyl)oxan-4-amine Hydrochloride
- Structure : Methoxy group at the ortho position.
- Molecular Formula: C₁₂H₁₈ClNO₂; Molecular Weight: 243.73 g/mol.
- This could influence binding affinity in drug-receptor studies.
Comparative Table of Key Compounds
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-[(2-Bromophenyl)methyl]oxan-4-amine HCl | 2-Br (benzyl) | C₁₂H₁₇BrClNO | 314.63 | High steric bulk, moderate polarity |
| 4-[(4-Fluorophenyl)methyl]oxan-4-amine HCl | 4-F (benzyl) | C₁₂H₁₇FClNO | 259.72 | High polarity, smaller substituent |
| 4-(4-Chlorophenyl)oxan-4-amine HCl | 4-Cl (direct) | C₁₁H₁₄Cl₂NO | 254.14 | Reduced flexibility, higher rigidity |
| 4-[3-(Trifluoromethyl)phenyl]oxan-4-amine HCl | 3-CF₃ (direct) | C₁₂H₁₄F₃ClNO | 292.69 | High lipophilicity, metabolic stability |
| 4-(2-Methoxyphenyl)oxan-4-amine HCl | 2-OCH₃ (direct) | C₁₂H₁₈ClNO₂ | 243.73 | Electron-rich aromatic system |
Biological Activity
4-[(2-Bromophenyl)methyl]oxan-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on neuroprotective, antioxidant, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.63 g/mol. The compound features an oxan ring and a bromophenyl group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrNO·HCl |
| Molecular Weight | 306.63 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Neuroprotective Effects
Recent studies suggest that this compound exhibits neuroprotective properties. In vitro experiments have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress, which is particularly relevant for neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection in Alzheimer's Disease Models
A study involving a rat model of Alzheimer's disease demonstrated that administration of this compound significantly reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests. These findings suggest its potential therapeutic application in neurodegenerative conditions.
Antioxidant Activity
The compound's structure allows it to act as a scavenger of free radicals, potentially reducing oxidative stress in cells. This antioxidant activity may contribute to its neuroprotective effects.
Antimicrobial Activity
Preliminary tests indicate that this compound possesses antimicrobial properties against certain bacterial strains. This suggests its potential as a candidate for antibiotic development.
Research Findings
Recent research has highlighted various biological activities of this compound:
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Protects neuronal cells from apoptosis | |
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Effective against certain bacteria | |
| Pharmacokinetics | Favorable absorption in vivo |
Pharmacokinetics
A pharmacokinetic study evaluated the absorption and distribution characteristics of the compound in animal models, indicating favorable profiles for oral administration. This aspect is crucial for developing effective therapeutic agents.
Q & A
Q. Basic
- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) reveals distinct signals: δ 7.6–7.4 (aromatic protons from 2-bromophenyl), δ 3.8–3.5 (oxane ring protons), and δ 2.9 (amine protons). 13C NMR confirms the oxane ring (C-O-C) and quaternary carbon bonded to the benzyl group .
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]+ peaks at m/z 300 (calculated for C12H15BrNO).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
What safety precautions are critical when handling this compound?
Basic
Due to the brominated aromatic group, use PPE (gloves, lab coat), work in a fume hood, and avoid skin contact. In case of exposure, wash thoroughly with water and seek medical advice. Store at room temperature in a dry, dark environment to prevent degradation .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced
- Solvent Selection : Replace DMF with THF or acetonitrile to reduce side reactions.
- Catalyst Use : Add catalytic KI to enhance alkylation efficiency.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
Monitor progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (1.2:1 amine:alkylating agent) .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis. Impurities like unreacted starting materials (e.g., 2-bromobenzyl bromide) can skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., enzyme concentration, pH) across studies. For example, in enzyme inhibition assays, confirm IC50 values using triplicate measurements and positive controls .
What methods are recommended for X-ray crystallographic structure determination?
Q. Advanced
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
- Refinement : Refine with SHELXL, applying anisotropic displacement parameters and validating with R-factor convergence (<5%) .
How to address byproduct formation during synthesis?
Q. Advanced
- Byproduct Identification : Use GC-MS or LC-MS to detect intermediates like 4-[(2-bromophenyl)methyl]oxan-4-ol (from hydrolysis).
- Mitigation Strategies : Add molecular sieves to absorb moisture or switch to anhydrous solvents. Purify via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) .
What purification techniques ensure high-purity product?
Q. Basic
- Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for crystallization.
- Column Chromatography : Use silica gel (60–120 mesh) with a gradient of ethyl acetate in hexane (10% → 30%) .
How to study structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog Synthesis : Prepare derivatives (e.g., 4-[(3-bromophenyl)methyl]oxan-4-amine) to assess substituent effects.
- Bioassays : Test analogs in protein-binding assays (e.g., SPR or ITC) to quantify affinity changes. Correlate structural variations (e.g., bromine position) with activity trends .
How to validate compound stability under pharmacological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
